6-chloro-3,4-dihydro-1H-quinolin-2-one
Overview
Description
6-chloro-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by a chlorine atom at the 6th position and a dihydroquinolinone structure
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets through direct carbonylation . This process involves the addition of a carbonyl group (C=O) to a molecule, which can alter the molecule’s structure and function .
Biochemical Pathways
The specific biochemical pathways affected by 6-chloro-3,4-dihydro-1H-quinolin-2-one are currently unknown
Biochemical Analysis
Biochemical Properties
6-chloro-3,4-dihydro-1H-quinolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a novel serine protease P1 structure, which means it can bind to the active site of serine proteases, inhibiting their activity . This interaction is crucial in regulating various physiological processes, including blood coagulation and inflammation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit cytotoxic activities against cancer cell lines, indicating its potential as an anti-cancer agent . Additionally, it can inhibit the p38 MAP kinase pathway, which is involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and altering cellular processes. For instance, its interaction with serine proteases involves binding to the S1 binding pocket, which prevents the enzyme from interacting with its natural substrates . This inhibition can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including prolonged inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions determine its localization and concentration within the body, influencing its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall biological activity, making it an important factor in its therapeutic application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-chloro-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinolinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound is explored for its potential as an anticoagulant and antimicrobial agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 6-hydroxy-3,4-dihydro-2(1H)-quinolinone
- 7-hydroxy-3,4-dihydro-2(1H)-quinolinone
- 4-methylquinolin-6-amine
Comparison: 6-chloro-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of the chlorine atom at the 6th position, which imparts distinct chemical properties and reactivity. Compared to its hydroxylated analogs, it exhibits different solubility and binding characteristics, making it a valuable compound in drug design and development .
Properties
IUPAC Name |
6-chloro-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDOVTGWTBEYMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459758 | |
Record name | 6-chloro-3,4-dihydro-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19358-40-8 | |
Record name | 6-chloro-3,4-dihydro-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1,2,3,4-tetrahydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-chloro-3,4-dihydro-1H-quinolin-2-one interact with FXIa and what are the potential downstream effects of this interaction?
A1: The research paper describes this compound as a novel fragment that binds to the S1 binding pocket of FXIa []. While the exact binding mode is not detailed in this study, this interaction is significant as the S1 pocket is crucial for FXIa's enzymatic activity. Inhibiting FXIa is anticipated to disrupt the coagulation cascade, ultimately reducing thrombin formation and fibrin clot generation []. This mechanism suggests potential for antithrombotic effects with a lower bleeding risk compared to existing anticoagulants.
Q2: What are the structural characteristics of this compound and how do they contribute to its interaction with FXIa?
A2: The paper identifies this compound as a novel, neutral P1 fragment for FXIa inhibition []. While it provides limited details on its specific structural features and their contribution to FXIa binding, it highlights that this fragment served as a starting point for developing more potent and selective FXIa inhibitors. Further research is needed to fully elucidate the structure-activity relationship of this fragment and optimize its interactions with FXIa.
Q3: What are the limitations of the current research on this compound and what are potential future research directions?
A3: The current research primarily focuses on the early stages of drug discovery, specifically fragment-based lead generation []. While promising, it provides limited data on the pharmacological and toxicological profile of this compound itself. Further investigations should explore:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.